molecular formula C8H9F3N2O2 B13073231 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13073231
M. Wt: 222.16 g/mol
InChI Key: VPTGLEUPQJBJTH-UHFFFAOYSA-N
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Description

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: New derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-Propyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Propyl-3-(chloromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-Propyl-3-(fluoromethyl)-1H-pyrazole-5-carboxylic acid

Comparison: 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher lipophilicity, increased stability, and enhanced biological activity. The trifluoromethyl group also influences the compound’s reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9F3N2O2/c1-2-3-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15)

InChI Key

VPTGLEUPQJBJTH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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